(2E)-2-(1H-benzimidazol-2-yl)-3-(4-methylphenyl)prop-2-enenitrile
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Overview
Description
(2E)-2-(1H-benzimidazol-2-yl)-3-(4-methylphenyl)prop-2-enenitrile is a synthetic organic compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-(1H-benzimidazol-2-yl)-3-(4-methylphenyl)prop-2-enenitrile typically involves the condensation of 2-aminobenzimidazole with 4-methylbenzaldehyde in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions in a suitable solvent like ethanol or methanol. The resulting product is then purified by recrystallization.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-(1H-benzimidazol-2-yl)-3-(4-methylphenyl)prop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzimidazole ring or the nitrile group can be targeted.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional functional groups.
Reduction: Reduced derivatives with hydrogenated groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2E)-2-(1H-benzimidazol-2-yl)-3-(4-methylphenyl)prop-2-enenitrile involves its interaction with specific molecular targets. The benzimidazole moiety is known to bind to various enzymes and receptors, modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
(2E)-2-(1H-benzimidazol-2-yl)-3-phenylprop-2-enenitrile: Lacks the methyl group on the phenyl ring.
(2E)-2-(1H-benzimidazol-2-yl)-3-(4-chlorophenyl)prop-2-enenitrile: Contains a chlorine atom instead of a methyl group.
Uniqueness
(2E)-2-(1H-benzimidazol-2-yl)-3-(4-methylphenyl)prop-2-enenitrile is unique due to the presence of the 4-methylphenyl group, which may confer distinct biological activities and chemical properties compared to its analogs.
Properties
Molecular Formula |
C17H13N3 |
---|---|
Molecular Weight |
259.30 g/mol |
IUPAC Name |
(E)-2-(1H-benzimidazol-2-yl)-3-(4-methylphenyl)prop-2-enenitrile |
InChI |
InChI=1S/C17H13N3/c1-12-6-8-13(9-7-12)10-14(11-18)17-19-15-4-2-3-5-16(15)20-17/h2-10H,1H3,(H,19,20)/b14-10+ |
InChI Key |
KMNSBYJUTHMOPK-GXDHUFHOSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C(\C#N)/C2=NC3=CC=CC=C3N2 |
Canonical SMILES |
CC1=CC=C(C=C1)C=C(C#N)C2=NC3=CC=CC=C3N2 |
Origin of Product |
United States |
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